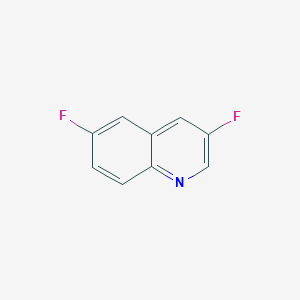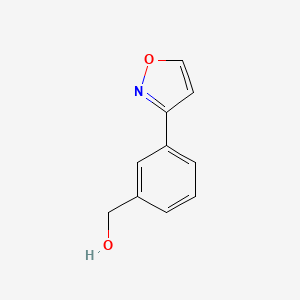
(3-(Isoxazol-3-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isoxazol-3-yl)phenyl)methanol: is a chemical compound that features a phenyl group attached to an isoxazole ring, with a hydroxymethyl group at the 3-position of the phenyl ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods: Industrial production methods for (3-(Isoxazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to enhance reaction efficiency .
化学反応の分析
Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced to form an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: (3-(Isoxazol-3-yl)phenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: (3-(Isoxazol-3-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials due to its stability and reactivity .
作用機序
The mechanism of action of (3-(Isoxazol-3-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Comparison: (3-(Isoxazol-3-yl)phenyl)methanol is unique due to the position of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to different reactivity and biological activity compared to other isoxazole derivatives .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
[3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2 |
InChIキー |
QCBURMDDFPRGQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NOC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
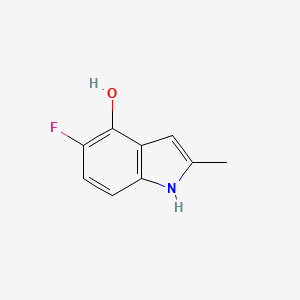
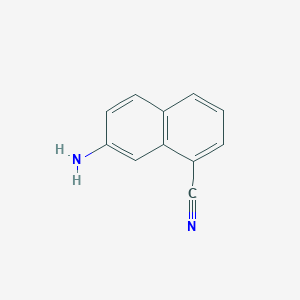

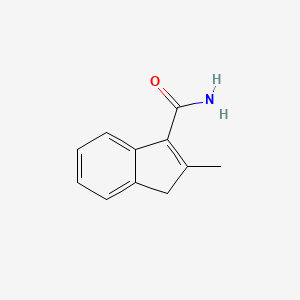

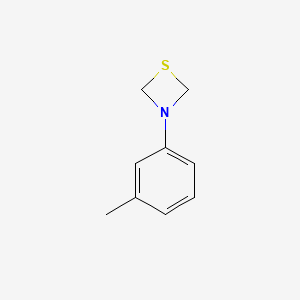
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
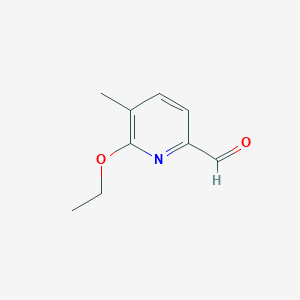
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)

